molecular formula C21H18FN3O2 B10874117 5-benzyl-4-ethyl-2-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

5-benzyl-4-ethyl-2-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10874117
M. Wt: 363.4 g/mol
InChI Key: RYPVHNJGJGSXHH-UHFFFAOYSA-N
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Description

5-benzyl-4-ethyl-2-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a fluorophenyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-ethyl-2-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-ethyl-2-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-benzyl-4-ethyl-2-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-4-ethyl-2-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-4-ethyl-2-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its specific combination of functional groups and the pyrazolopyridine core

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

5-benzyl-4-ethyl-2-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C21H18FN3O2/c1-2-18-20-17(12-19(26)24(18)13-14-6-4-3-5-7-14)23-25(21(20)27)16-10-8-15(22)9-11-16/h3-12,23H,2,13H2,1H3

InChI Key

RYPVHNJGJGSXHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=O)N1CC3=CC=CC=C3)NN(C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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